molecular formula C12H16O2 B1338191 3-(benzyloxy)-2,2-dimethylpropanal CAS No. 38216-93-2

3-(benzyloxy)-2,2-dimethylpropanal

Cat. No. B1338191
Key on ui cas rn: 38216-93-2
M. Wt: 192.25 g/mol
InChI Key: QBKRNECSGGPIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04564476

Procedure details

In a dry three-neck flask equipped with a mechanical stirrer and an addition funnel was placed 78.8 g (0.21 moles) of pyridinium dichromate, Aldrich Chemical, see Tetrahedron Lett., 399 (1979), ibid., 731, (1980) and 200 ml of dry CH2Cl2. The mixture was vigorously stirred and a solution of 26.8 g (0.138 mole) of 2,2-dimethyl-3-(phenylmethoxy)propanol, the product of Example 1a, in 50 ml of CH2Cl2 was added in one portion. The reaction was followed by gas liquid chromatography (GC) and required four days stirring at room temperature. The black brown reaction mixture was poured into 200 ml ethyl ether and the mixture was filtered through a dry silica gel column to obtain a colorless solution. Removal of solvent gave a residue which was distilled through a vigreux column to obtain the title compound, a colorless liquid, bp 72°-75°/0.02 mmHg.
Quantity
78.8 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[CH3:22][C:23]([CH3:35])([CH2:26][O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[CH2:24][OH:25].C(OCC)C>C(Cl)Cl>[CH3:22][C:23]([CH3:35])([CH2:26][O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[CH:24]=[O:25] |f:0.1.2|

Inputs

Step One
Name
Quantity
78.8 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
26.8 g
Type
reactant
Smiles
CC(CO)(COCC1=CC=CC=C1)C
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry three-neck flask equipped with a mechanical stirrer and an addition funnel
STIRRING
Type
STIRRING
Details
required four days stirring at room temperature
Duration
4 d
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a dry silica gel column
CUSTOM
Type
CUSTOM
Details
to obtain a colorless solution
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a residue which
DISTILLATION
Type
DISTILLATION
Details
was distilled through a vigreux column

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)(COCC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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